

Physicochemical Properties of Hydroxy-Trimethoxyflavanone Isomers: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-4',5,7-trimethoxyflavanone

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **3-Hydroxy-4',5,7-trimethoxyflavanone** is not readily available in the current scientific literature. This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of its closely related and more extensively studied isomers: 3'-Hydroxy-5,7,4'-trimethoxyflavone and 3-Hydroxy-5,7,4'-trimethoxyflavone. The information presented herein serves as a valuable reference for understanding the characteristics of this class of compounds.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for two key isomers of hydroxy-trimethoxyflavanone. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing formulation and delivery strategies.

Table 1: Physicochemical Properties of 3'-Hydroxy-5,7,4'-trimethoxyflavone

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₆ O ₆	PubChem[1]
Molecular Weight	328.3 g/mol	PubChem[1]
XLogP3	1.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	6	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces[2]
PTP1B Inhibitory Activity (IC ₅₀)	1.85 µmol/L	ChemFaces

Table 2: Physicochemical Properties of 3-Hydroxy-5,7,4'-trimethoxyflavone

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₆ O ₆	MedChemExpress[3]
Molecular Weight	328.32 g/mol	MedChemExpress[3]
Appearance	Light yellow to yellow solid	MedChemExpress[3]
Solubility in DMSO	100 mg/mL (304.58 mM)	MedChemExpress[3]
BCRP Inhibition in MDCK2 cells (IC ₅₀)	12.4 µM	MedChemExpress[3]
Cytotoxicity against HT-29 cells	Data available, specific values not provided in the snippet.	MedChemExpress[3]

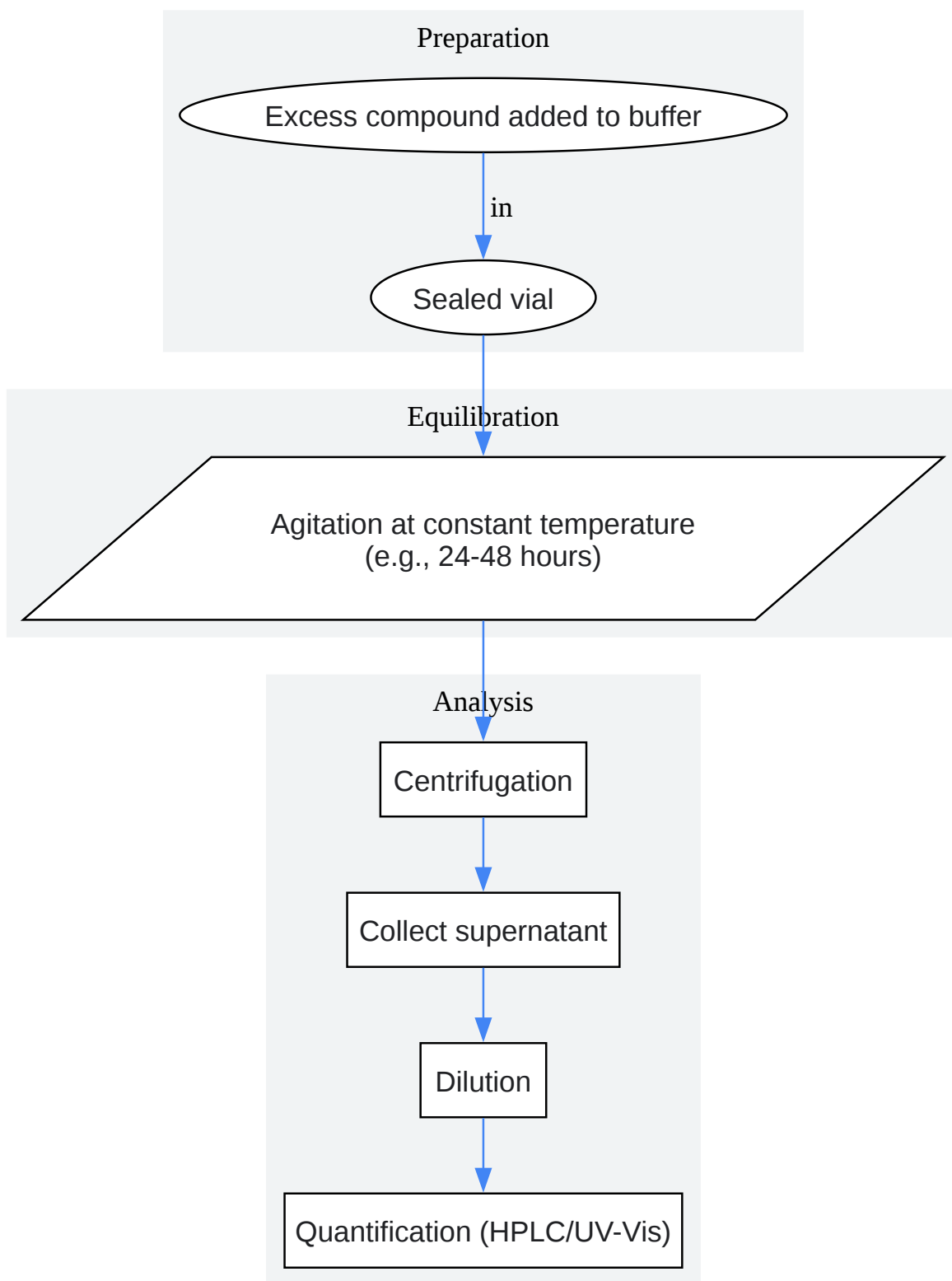
Experimental Protocols

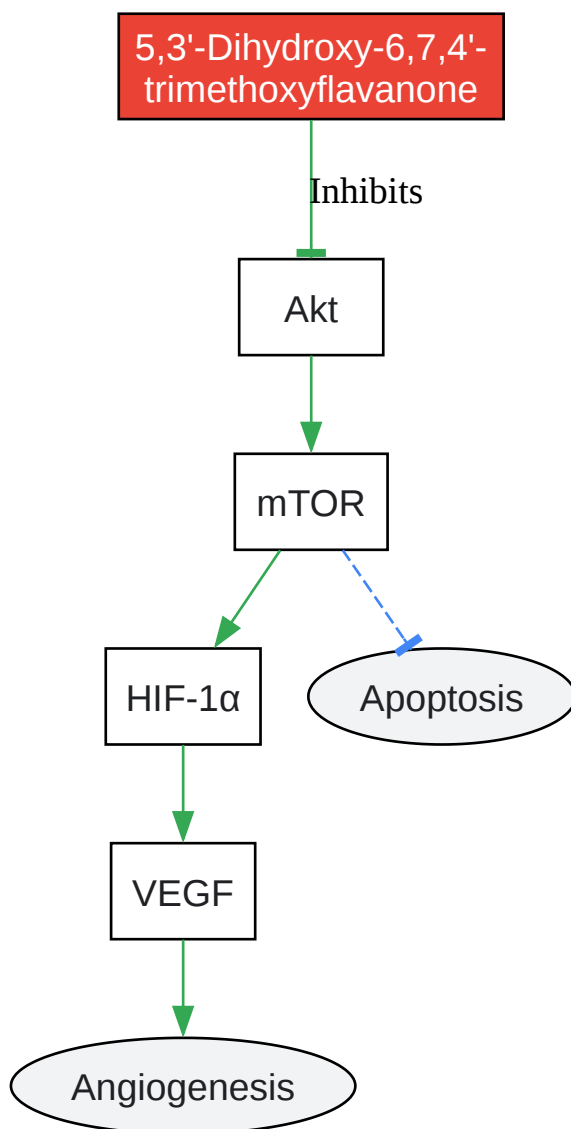
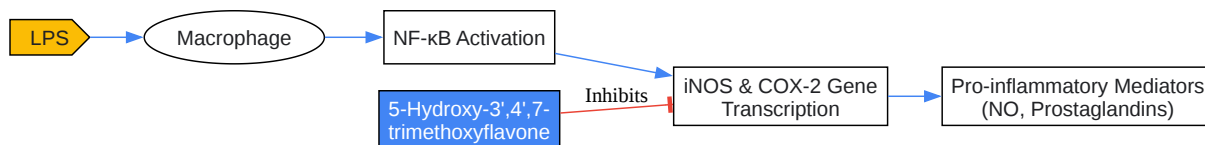
Detailed experimental protocols for the specific determination of physicochemical properties for these exact isomers are not extensively published. However, standardized methods are routinely applied to flavonoids.

Determination of Aqueous Solubility (Shake-Flask Method)

The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in an aqueous buffer.

Workflow for Solubility Determination





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References

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- 2. 3'-Hydroxy-5,7,4'-trimethoxyflavone | CAS:33554-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
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